molecular formula C21H21F3N4OS B4319468 3-amino-6-(propan-2-yl)-N-[4-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide

3-amino-6-(propan-2-yl)-N-[4-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide

Cat. No.: B4319468
M. Wt: 434.5 g/mol
InChI Key: AKJOVEBCPJJVKE-UHFFFAOYSA-N
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Description

3-amino-6-(propan-2-yl)-N-[4-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-6-(propan-2-yl)-N-[4-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide typically involves multi-step organic synthesis. One common approach includes the following steps:

    Formation of the thieno[2,3-b]-1,6-naphthyridine core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents under specific conditions.

    Amination and isopropylation: These steps introduce the amino and isopropyl groups, respectively, through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-amino-6-(propan-2-yl)-N-[4-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially leading to the formation of new compounds.

    Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halides and nucleophiles are used under conditions that favor substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-amino-6-(propan-2-yl)-N-[4-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique structure and functional groups.

    Materials Science: The compound’s properties make it a candidate for use in the development of new materials with specific characteristics.

    Biological Research: Its interactions with biological molecules are of interest for understanding its potential effects and applications in biology.

Mechanism of Action

The mechanism by which 3-amino-6-(propan-2-yl)-N-[4-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group, in particular, can enhance the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, leading to downstream biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-6-(4-butoxyphenyl)-4-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridine-2-carboxamide
  • 3-amino-6-(3-methoxy-phenyl)-4-trifluoromethyl-thieno[2,3-b]pyridine-2-carbonitrile
  • 3-amino-6-phenyl-thieno[2,3-b]pyridine-2-carboxylic acid isopropyl ester

Uniqueness

The uniqueness of 3-amino-6-(propan-2-yl)-N-[4-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-amino-6-propan-2-yl-N-[4-(trifluoromethyl)phenyl]-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F3N4OS/c1-11(2)28-8-7-16-12(10-28)9-15-17(25)18(30-20(15)27-16)19(29)26-14-5-3-13(4-6-14)21(22,23)24/h3-6,9,11H,7-8,10,25H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKJOVEBCPJJVKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NC4=CC=C(C=C4)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-amino-6-(propan-2-yl)-N-[4-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide
Reactant of Route 2
3-amino-6-(propan-2-yl)-N-[4-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide
Reactant of Route 3
3-amino-6-(propan-2-yl)-N-[4-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide
Reactant of Route 4
Reactant of Route 4
3-amino-6-(propan-2-yl)-N-[4-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide
Reactant of Route 5
Reactant of Route 5
3-amino-6-(propan-2-yl)-N-[4-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide
Reactant of Route 6
Reactant of Route 6
3-amino-6-(propan-2-yl)-N-[4-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide

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